1-Bromo-4-chloro-2-(methoxymethyl)benzene
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Overview
Description
1-Bromo-4-chloro-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a methoxymethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-chloro-2-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the electrophilic aromatic substitution reaction. In this process, a benzene derivative undergoes substitution reactions with bromine and chlorine in the presence of a catalyst. The methoxymethyl group can be introduced through a reaction with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of specialized equipment to handle the reagents and control the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-chloro-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or convert the methoxymethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation: Products include aldehydes, carboxylic acids, or ketones.
Reduction: Products include dehalogenated compounds or compounds with reduced functional groups.
Scientific Research Applications
1-Bromo-4-chloro-2-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. It is also used in studying reaction mechanisms and developing new synthetic methods.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives may have potential medicinal properties.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-(methoxymethyl)benzene depends on the specific reactions it undergoesThe presence of bromine and chlorine atoms makes the compound reactive towards nucleophiles, while the methoxymethyl group can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Uniqueness
1-Bromo-4-chloro-2-(methoxymethyl)benzene is unique due to the presence of the methoxymethyl group, which provides additional reactivity and versatility in chemical reactions. This functional group allows for further modifications and the synthesis of a wide range of derivatives. Compared to other bromochlorobenzenes, the methoxymethyl group enhances its utility in various applications .
Properties
IUPAC Name |
1-bromo-4-chloro-2-(methoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMHGKLDYVJMTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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